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Compound of Interest

Compound Name:

2-[2-

(Methoxycarbonyl)phenyl]acetic

acid

Cat. No.: B2992349 Get Quote

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on 2-[2-(Methoxycarbonyl)phenyl]acetic acid. It delves into the

compound's fundamental properties, synthesis, reactivity, and potential applications as a key

building block in complex organic synthesis.

Core Molecular Identity and Physicochemical
Properties
2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as 2-(2-carbomethoxyphenyl)acetic

acid or homophthalic acid monomethyl ester, is an aromatic dicarboxylic acid monoester. Its

structure features a phenyl ring substituted at the ortho positions with an acetic acid group and

a methyl ester group. This bifunctional arrangement makes it a versatile intermediate in

synthetic chemistry.

The presence of both a free carboxylic acid and a methyl ester allows for selective chemical

transformations. The carboxylic acid can undergo reactions like amidation, esterification, or

reduction, while the methyl ester can be hydrolyzed or transesterified under different

conditions. This differential reactivity is a cornerstone of its utility in multi-step syntheses.
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Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)

IUPAC Name

2-(2-

methoxycarbonylphenyl)acetic

acid

[1]

CAS Number 14736-49-3 [1]

Molecular Formula C₁₀H₁₀O₄ [1]

Molecular Weight 194.18 g/mol [1]

Appearance
White to off-white solid

(predicted)

Melting Point

Data not available. For

comparison, the para-isomer,

2-(4-

(methoxycarbonyl)phenyl)aceti

c acid, has a melting point of

112-115 °C.[2]

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, DMSO, and DMF;

limited solubility in water and

nonpolar solvents.

Topological Polar Surface Area 63.6 Å² (Computed) [1]

Hydrogen Bond Donor Count 1 (Computed) [1]

Hydrogen Bond Acceptor

Count
4 (Computed) [1]

Structural Analysis and Spectroscopic
Characterization
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The unique ortho-substitution pattern of 2-[2-(Methoxycarbonyl)phenyl]acetic acid gives rise

to a distinct spectroscopic signature. While experimental spectra are not widely published, a

theoretical analysis based on established principles provides a strong framework for

characterization.

Caption: Molecular structure of 2-[2-(Methoxycarbonyl)phenyl]acetic acid.

Expected ¹H NMR (in CDCl₃, ~400 MHz):

δ 10-12 ppm (1H, broad singlet): Carboxylic acid proton (-COOH). Its broadness is

characteristic, and it may exchange with D₂O.

δ 7.2-8.0 ppm (4H, multiplet): Aromatic protons. The ortho-substitution will create a complex

splitting pattern.

δ 3.9 ppm (3H, singlet): Methyl ester protons (-OCH₃). This sharp singlet is a key identifier.

δ 3.7 ppm (2H, singlet): Methylene protons (-CH₂-). As a reference, the methylene protons in

the parent phenylacetic acid appear at 3.64 ppm.[3]

Expected ¹³C NMR (in CDCl₃, ~100 MHz):

δ ~178 ppm: Carboxylic acid carbonyl carbon (-COOH).

δ ~172 ppm: Ester carbonyl carbon (-COOCH₃).

δ ~128-135 ppm: Aromatic carbons (quaternary and CH).

δ ~52 ppm: Methyl ester carbon (-OCH₃).

δ ~41 ppm: Methylene carbon (-CH₂-).

Expected Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H

stretches.

~1730 cm⁻¹ (sharp, strong): C=O stretch of the methyl ester.
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~1700 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid. The presence of two distinct

carbonyl peaks is a critical feature.

~1600, 1450 cm⁻¹: C=C stretches within the aromatic ring.

~1250 cm⁻¹: C-O stretch of the ester.

Synthesis Protocol
While various methods exist for substituted phenylacetic acids, a reliable and direct approach

to 2-[2-(Methoxycarbonyl)phenyl]acetic acid involves the selective methanolysis of

homophthalic anhydride. This method is advantageous due to the commercial availability of the

starting material and the straightforward nature of the reaction.
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Figure 2: Synthesis Workflow
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Caption: General workflow for the synthesis from homophthalic anhydride.
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Protocol: Synthesis via Methanolysis of Homophthalic
Anhydride
This protocol describes a robust method for preparing the title compound. It is a self-validating

system where reaction completion can be monitored, and product purity can be assessed at

the final stage.

Materials:

Homophthalic anhydride (1.0 eq)

Anhydrous Methanol (10-20 volumes)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Toluene

Hexane

Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add homophthalic anhydride (1.0 eq). Add anhydrous methanol (10-20 volumes).

Esterification: Heat the mixture to reflux with stirring. The anhydride will dissolve as it reacts.

Causality: Heating in the presence of excess alcohol (methanol) serves as both the

solvent and reactant, promoting the nucleophilic ring-opening of the anhydride to

selectively form the methyl ester at the more reactive carbonyl position, yielding the

desired mono-acid product.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting

anhydride spot indicates reaction completion, typically within 2-4 hours.

Work-up: Once the reaction is complete, allow the solution to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Extraction: Dissolve the resulting crude oil or solid in ethyl acetate. Transfer the solution to a

separatory funnel and wash with brine (2 x 20 mL). The brine wash removes any remaining

water-soluble impurities.

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter,

and wash the solid with a small amount of ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by

recrystallization, typically from a toluene/hexane solvent system, to yield 2-[2-
(Methoxycarbonyl)phenyl]acetic acid as a white crystalline solid.

Applications in Pharmaceutical and Chemical
Synthesis
The primary value of 2-[2-(Methoxycarbonyl)phenyl]acetic acid lies in its role as a versatile

intermediate. Phenylacetic acid derivatives are crucial structural motifs in many active

pharmaceutical ingredients (APIs).[4] For instance, related structures are key intermediates in

the synthesis of drugs like Montelukast, an antagonist of the leukotriene receptor used for

asthma treatment.[5]

The dual functionality of the title compound allows for sequential and selective reactions,

making it an ideal scaffold for building molecular complexity.
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Figure 3: Role as a Synthetic Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 2-[2-
(Methoxycarbonyl)phenyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2992349#2-2-methoxycarbonyl-phenyl-acetic-acid-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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